GSK-843 -

GSK-843

Catalog Number: EVT-255249
CAS Number:
Molecular Formula: C19H15N5S2
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective RIP3 kinase inhibitor; High Quality Biochemicals for Research Uses
Source and Classification

GSK-843 was identified through high-throughput screening of small molecule libraries aimed at discovering potent inhibitors of RIPK3. It is classified as a necroptosis inhibitor due to its ability to selectively inhibit the kinase activity of RIPK3 with minimal effects on other kinases, making it a valuable tool for studying necroptosis and its implications in disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-843 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Reactions: Common reactions include nucleophilic substitutions, coupling reactions, and cyclization processes to form the final product.
  3. Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain GSK-843 in high purity.

The detailed synthetic route can be found in supplementary materials accompanying relevant publications, which describe the specific reagents and conditions used during the synthesis .

Molecular Structure Analysis

Structure and Data

GSK-843 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The compound's structure includes:

  • Core Structure: A benzimidazole scaffold, which is crucial for its interaction with RIPK3.
  • Functional Groups: Various substituents that enhance solubility and binding affinity.

The molecular formula and weight are typically reported as follows:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol

Crystallographic data may be available in structural databases, providing insights into the three-dimensional arrangement of atoms within GSK-843 .

Chemical Reactions Analysis

Reactions and Technical Details

GSK-843 primarily functions through competitive inhibition of RIPK3. Key aspects of its chemical reactivity include:

  1. Binding Affinity: GSK-843 exhibits a high binding affinity for the kinase domain of RIPK3, with an IC₅₀ value reported around 8.6 nM, indicating its potency as an inhibitor .
  2. Selectivity: The compound shows minimal cross-reactivity with other kinases, making it a selective tool for studying RIPK3-related pathways.
  3. Mechanism of Action: Upon binding to RIPK3, GSK-843 prevents the phosphorylation of downstream substrates involved in necroptosis, effectively blocking this cell death pathway .
Mechanism of Action

Process and Data

The mechanism by which GSK-843 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of RIPK3, GSK-843 inhibits its kinase activity, thereby preventing the phosphorylation of MLKL (mixed lineage kinase domain-like protein), which is essential for executing necroptosis.
  2. Switching Cell Death Pathways: Studies indicate that treatment with GSK-843 can switch cell death from necroptosis to apoptosis under certain conditions, highlighting its role in modulating cell fate decisions .

Quantitative assays have demonstrated that GSK-843 effectively reduces necroptotic cell death in various cellular models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-843 possesses several notable physical and chemical properties:

These properties make GSK-843 suitable for in vitro studies and potential therapeutic applications .

Applications

Scientific Uses

GSK-843 has been utilized in various research contexts, including:

  1. Cell Death Studies: As a tool to investigate the mechanisms of necroptosis versus apoptosis in cancer cells and other disease models.
  2. Therapeutic Research: Exploration of its potential as a treatment for diseases characterized by excessive necroptosis, such as neurodegenerative disorders and certain inflammatory conditions.
  3. Drug Development: It serves as a lead compound for developing more potent and selective inhibitors targeting RIPK3 or related pathways.
Molecular Mechanisms of Action

RIP3 Kinase Inhibition and ATP-Competitive Binding Dynamics

GSK-843 (chemical name: 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine; CAS: 1601496-05-2) is a potent ATP-competitive inhibitor targeting the kinase domain of RIP3. Biochemical assays demonstrate:

  • Binding affinity: IC₅₀ of 8.6 nM for the RIP3 kinase domain [1].
  • Kinase inhibition: IC₅₀ of 6.5 nM against RIP3 enzymatic activity [1] [2].
  • Functional blockade: Disrupts necroptosis in human HT-29 and mouse L929 cells (EC₅₀ = 0.04–1 μM), suppressing TNF-induced death and viral necrosis [1] [2] [4].

Table 1: Key Biochemical Properties of GSK-843

ParameterValueExperimental System
RIP3 binding affinity (IC₅₀)8.6 nMFluorescence polarization assay
RIP3 kinase inhibition (IC₅₀)6.5 nMADP-Glo kinase assay
Necroptosis blockade (EC₅₀)0.3–3 μMHT-29/L929 cells

Critically, GSK-843 does not inhibit RIP1 kinase activity, distinguishing its mechanism from necrostatins [2] [4].

Structural Basis of RIP3-GSK-843 Interaction: Crystallographic Insights

The co-crystal structure of human RIP3 kinase domain (RIP3KD) bound to GSK-843 (PDB: 7MX3) reveals:

  • Binding pocket engagement: The thienopyridine core occupies the adenine pocket, forming hydrogen bonds with the hinge residue Glu45 [9].
  • Hydrophobic contacts: Benzothiazole and dimethylpyrazole groups stabilize the complex through van der Waals interactions with Leu33, Val44, and Leu159 [9].
  • RHIM domain displacement: Unlike apo-RIP3, GSK-843 binding induces conformational shifts that perturb the RIP homotypic interaction motif (RHIM), disrupting RIP3-RIP1 complex formation [2] [8].

Figure: GSK-843 (yellow) bound to RIP3 kinase domain (blue). Key residues involved in hydrogen bonding (dashed lines) and hydrophobic interactions are highlighted.

This structural rearrangement explains GSK-843’s dual functionality: kinase inhibition at low concentrations and apoptosis induction at high concentrations (>3 μM) via RHIM-driven recruitment of RIP1, FADD, and caspase-8 [2] [8].

Kinase Selectivity Profiling Against RIP1, MLKL, and Off-Target Kinases

GSK-843 exhibits >1,000-fold selectivity for RIP3 over RIP1 and MLKL:

  • RIP1: No inhibition at 10 μM [2] [4].
  • MLKL: Phosphorylation blocked indirectly via RIP3 inhibition but no direct binding [4] [8].
  • Kinome-wide screening: At 1 μM, GSK-843 inhibits <10% of 379 kinases tested, with minor off-target activity against JAK2 and BRAF [3] [7].

Table 2: Selectivity Profile of GSK-843

KinaseInhibition (at 1 μM)Cellular Relevance
RIP3>90%Necroptosis execution
RIP1<5%Necrosome scaffolding
MLKL0%Necroptosis effector
JAK215–20%Cytokine signaling
BRAF10–12%Oncogenic signaling

Species-specific differences exist: GSK-843 is active in human and mouse RIP3, but structural variations render it inactive in rat models [2] [6].

Conformational Modulation of RIP3: DFG-In vs. DFG-Out Binding Modes

GSK-843 stabilizes RIP3 in a DFG-in/αC-helix-in conformation, classifying it as a type I kinase inhibitor:

  • ATP-competitive binding: Competes with ATP for the catalytic cleft without displacing the DFG motif [9] [10].
  • Contrast with type II inhibitors: Unlike GSK’074 (a dual RIP1/RIP3 inhibitor), GSK-843 does not access the hydrophobic allosteric pocket adjacent to the ATP site [4] [10].
  • Conformational consequences: The DFG-in state maintains RIP3 in a pseudokinase-competent state, permitting MLKL binding but blocking phosphorylation [8] [9].

Mutations at the ATP-binding site (e.g., D161N) mimic GSK-843 binding, inducing RHIM-dependent apoptosis—a phenomenon absent in K51A or D161G mutants [2] [7]. This highlights the critical link between conformational perturbation and apoptotic signaling.

Properties

Product Name

GSK-843

IUPAC Name

3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine

Molecular Formula

C19H15N5S2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21)

InChI Key

BPKSNNJTKPIZKR-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C

Synonyms

GSK843; GSK-843; 3-Benzothiazol-5-yl-7-(2,5-dimethyl-2H-pyrazol-3-yl)-thieno[3,2-c]pyridin-4-ylamine

Canonical SMILES

CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.